Acetaminophen-d4

Overview

Description

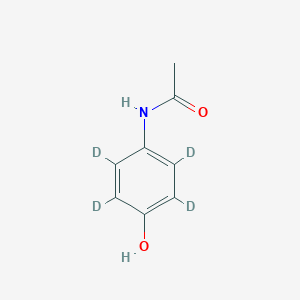

Acetaminophen-d4 (C₈H₅D₄NO₂) is a deuterated analog of acetaminophen (paracetamol), where four hydrogen atoms are replaced with deuterium. This isotopic labeling increases its molecular weight by 4 Da, enabling distinct detection via mass spectrometry (MS). It is widely used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify acetaminophen and its metabolites in biological and environmental samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetaminophen-d4 involves the acetylation of deuterated 4-aminophenol with acetic anhydride. The reaction typically occurs in a solvent such as deuterated dimethyl sulfoxide (DMSO) or deuterated ethanol. The reaction mixture is heated to facilitate the formation of the amide bond, resulting in this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The crude product is purified through recrystallization or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Acetaminophen-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive intermediate.

Reduction: Reduction reactions can convert NAPQI back to this compound.

Substitution: The hydroxyl group in this compound can undergo substitution reactions with various electrophiles

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide

Major Products:

Oxidation: N-acetyl-p-benzoquinone imine (NAPQI).

Reduction: Regeneration of this compound.

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Scientific Research Applications

Acetaminophen-d4 is employed in various scientific domains:

- Chemistry : Utilized as an internal standard in mass spectrometry for the quantification of acetaminophen levels.

- Biology : Important for studies on the metabolism and pharmacokinetics of acetaminophen.

- Medicine : Used in clinical toxicology to monitor acetaminophen levels in patients.

- Industry : Applied in quality control and validation of analytical methods for pharmaceutical formulations.

Key Case Studies and Findings

-

Pharmacokinetic Studies :

- A study by Lu et al. (2018) demonstrated the use of this compound as an internal standard in simultaneous determination of acetaminophen and oxycodone levels in human plasma using LC-MS/MS. This method provided crucial insights into drug metabolism and pharmacokinetic profiling, essential for therapeutic monitoring .

-

Bioanalytical Methods :

- Research conducted by Cook et al. (2015) showcased the application of this compound in high-performance liquid chromatography coupled with electrospray ionization-tandem mass spectrometry for analyzing complex biological samples. This approach enabled the quantification of both acetaminophen and its metabolites, enhancing understanding of drug metabolism pathways .

- Metabolic Pathway Analysis :

In clinical settings, this compound serves as a reliable internal standard for monitoring therapeutic levels of acetaminophen, especially in cases of overdose or toxicity. Its use ensures accurate assessments that are critical for patient management.

Mechanism of Action

Acetaminophen-d4, like its non-deuterated counterpart, exerts its effects primarily through the inhibition of cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and inflammation. Additionally, this compound is metabolized in the liver to form N-acetyl-p-benzoquinone imine (NAPQI), which is further detoxified by conjugation with glutathione .

Comparison with Similar Compounds

Sources :

- Available from suppliers like Toronto Research Chemicals, Cerilliant, and Santa Cruz Biotechnology, with certified purity (≥97% isotopic purity) .

Structural and Functional Comparison

Key Insights :

- Deuterated analogs mimic parent compounds' chemical behavior but are distinguishable via MS.

- Functional roles depend on the target analyte (e.g., APAP-SUL-d3 for sulfate metabolites, oxycodone-d3 for opioid analysis).

Mass Spectrometry Parameters

This compound vs. Acetaminophen:

| Parameter | This compound | Acetaminophen |

|---|---|---|

| Precursor Ion (Da) | 155.8 | 152.0 |

| Product Ion (Da) | 114.1 | 110.1 |

| Collision Energy (V) | 30 | 42 |

| Source | ESI+ | ESI+ |

Comparison with Other IS :

| Compound | Precursor → Product Ion (Da) | Collision Energy (V) |

|---|---|---|

| Oxycodone-d3 | 319.0 → 244.1 | 39 |

| 4′-Hydroxy Diclofenac-D4 | 315.8 → 234.0 | 32 |

Notes:

- This compound requires lower collision energy (30 V) than acetaminophen (42 V) due to isotopic stability .

- Optimized transitions ensure minimal interference with parent compounds.

Analytical Performance

Recovery and Precision :

| Compound | Mean Recovery (%) | Precision (% RSD) |

|---|---|---|

| This compound | 95.3 | 9.3 |

| Oxycodone-d3 | 94.1 | 2.6 |

| APAP-SUL-d3 | ~95* | ~5* |

*Data inferred from similar IS performance in .

Matrix Effects :

- This compound: 92.4% ± 1.6 (minimal ion suppression) .

- Oxycodone-d3: 98.7% ± 1.6 (negligible matrix interference) .

Advantages :

- High recovery (>90%) across biological matrices (plasma, wastewater).

- Stable signal intensity in multi-analyte panels (e.g., acetaminophen + oxycodone) .

Biological Activity

Acetaminophen-d4, also known as Paracetamol-d4, is a deuterated analog of acetaminophen where four hydrogen atoms are replaced by deuterium. This modification not only alters its mass but also provides unique advantages in pharmacological and analytical applications. The compound retains the biological activities of standard acetaminophen, primarily functioning as an analgesic and antipyretic agent. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and implications in research.

This compound exhibits biological activity similar to its non-deuterated counterpart by primarily inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators in the processes of pain and fever. The IC50 value for COX-2 inhibition has been reported at approximately 25.8 µM , indicating its potency in modulating inflammatory responses .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound may differ from standard acetaminophen due to the presence of deuterium. Research suggests that deuterated compounds often exhibit altered metabolic pathways, potentially leading to enhanced therapeutic profiles or reduced side effects.

Metabolic Pathways

- Absorption and Distribution : Following administration, this compound is absorbed through the gastrointestinal tract and distributed systemically.

- Metabolism : The liver metabolizes this compound through several pathways:

- Excretion : The metabolites are primarily excreted via urine.

Case Studies and Research Findings

Research utilizing this compound has provided insights into its interactions within biological systems:

- Liver Injury Studies : A study highlighted that Acetaminophen overdose leads to significant liver injury through oxidative stress and mitochondrial dysfunction. This compound was used to trace metabolic pathways and assess potential protective mechanisms against hepatotoxicity .

- Gut-Liver Axis Investigations : Another research demonstrated that preconditioning intestinal epithelial cells with this compound mitigated hepatotoxicity in hepatic cells, suggesting a protective role through altered metabolism .

Applications in Analytical Chemistry

This compound serves as an internal standard in various analytical techniques, such as gas chromatography (GC) and liquid chromatography coupled with mass spectrometry (LC-MS). The distinct mass signature provided by deuteration allows for accurate quantification of acetaminophen levels in biological samples, enhancing sensitivity and specificity .

Comparative Analysis

The following table summarizes the key characteristics and comparisons between Acetaminophen and its deuterated form:

| Feature | Acetaminophen | This compound |

|---|---|---|

| Molecular Formula | C₈H₉NO₂ | C₈H₅D₄NO₂ |

| Molecular Weight | 151.16 g/mol | 170.23 g/mol |

| Primary Action | Analgesic, Antipyretic | Analgesic, Antipyretic |

| COX-2 Inhibition IC50 | ~25.8 µM | ~25.8 µM |

| Metabolic Pathways | Glucuronidation, Sulfation, Oxidation | Similar pathways with potential differences in kinetics |

| Analytical Use | Not applicable | Internal standard for quantification |

Q & A

Basic Research Questions

Q. Why is Acetaminophen-D4 commonly used as an internal standard in LC-MS/MS pharmacokinetic studies?

this compound serves as an isotopically labeled internal standard (IS) due to its structural and chemical similarity to non-deuterated acetaminophen, ensuring minimal matrix interference and accurate quantification. The deuterium atoms in this compound create a mass shift detectable via mass spectrometry, enabling differentiation from the analyte while maintaining retention time alignment. This method reduces ion suppression/enhancement effects and improves precision in pharmacokinetic profiling .

Example LC-MS/MS Parameters (From ):

| Compound | Retention Time (min) | Mass Transition (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Acetaminophen | 2.08 ± 0.05 | 152.2 → 65/110.3 | 25 | 25 |

| This compound | 2.08 ± 0.05 | 156.2 → 114.2 | 25 | 15 |

Q. How to validate the use of this compound in analytical methods?

Method validation should include:

- Selectivity: Confirm no interference from biological matrices at the retention times of Acetaminophen and this compound.

- Linearity: Assess calibration curves across expected concentration ranges (e.g., 1–100 ng/mL).

- Precision/Accuracy: Perform intra- and inter-day replicates with spiked samples.

- Stability: Evaluate freeze-thaw, short-term, and long-term stability under storage conditions. Reference guidelines from FDA-approved protocols and peer-reviewed methodologies (e.g., Lu et al., 2018) .

Q. What parameters are critical for chromatographic separation of this compound from endogenous compounds?

Key parameters include:

- Mobile phase composition: Use methanol/water or acetonitrile/water with 0.1% formic acid to enhance ionization.

- Column type: C18 reversed-phase columns (e.g., 2.1 × 50 mm, 1.7 µm particle size).

- Flow rate: 0.3–0.5 mL/min to balance resolution and runtime .

Q. How should deuterated compounds like this compound be handled during sample preparation?

- Storage: Keep in methanol at −20°C to prevent deuterium exchange.

- Evaporation: Use nitrogen gas for gentle solvent removal to avoid isotopic degradation.

- Matrix effects: Spike deuterated IS post-extraction to correct for recovery variations .

Q. What are the key differences in mass spectrometry parameters between Acetaminophen and this compound?

this compound requires adjusted collision energy (e.g., 15 eV vs. 25 eV for non-deuterated) due to its stable isotope’s fragmentation behavior. Optimize transitions (e.g., 156.2 → 114.2 for D4) to avoid overlapping with metabolite ions .

Advanced Research Questions

Q. How can collision energy for this compound be optimized in complex biological matrices?

Perform collision energy ramping (e.g., 10–30 eV) using a reference standard in pooled matrix samples. Use software tools (e.g., Skyline) to compare signal-to-noise ratios and select the energy yielding maximal sensitivity without in-source fragmentation. Validate with incurred sample reanalysis (ISR) .

Q. What isotopic effects arise when using this compound in metabolic inhibition studies?

Deuterium labeling can alter enzyme binding kinetics (e.g., hepatic N-acetyltransferase 2 (NAT2)) due to the kinetic isotope effect (KIE). Conduct parallel experiments with non-deuterated acetaminophen to quantify KIE impacts on IC50 values and metabolic half-lives .

Q. How to design a pharmacokinetic study using this compound for dual analyte quantification?

- Dosing: Administer non-deuterated acetaminophen to subjects; use this compound as IS in plasma samples.

- Sampling: Collect time-point aliquots and analyze via LC-MS/MS.

- Data normalization: Apply IS-corrected peak area ratios to calculate pharmacokinetic parameters (AUC, Cmax, t1/2) .

Q. How to address contradictory data in method validation when using this compound?

- Root-cause analysis: Investigate matrix lot variability, IS degradation, or instrument drift.

- Statistical tools: Use Bland-Altman plots or ANOVA to identify systematic biases.

- Re-optimization: Adjust extraction protocols or IS concentration based on findings .

Q. What strategies evaluate NAT2 inhibition using this compound in vitro?

Properties

IUPAC Name |

N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVAJINKPMORJF-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480413 | |

| Record name | Paracetamol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64315-36-2 | |

| Record name | Paracetamol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64315-36-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.